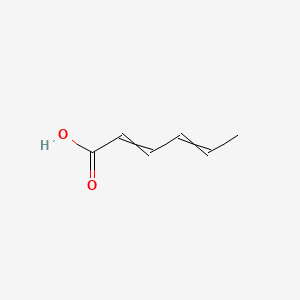
sorbic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sorbic acid, also known as this compound, is a natural organic compound with the chemical formula CH₃(CH)₄CO₂H. It is a colorless solid that is slightly soluble in water and sublimes readily. This compound is widely used as a food preservative due to its antimicrobial properties .
Vorbereitungsmethoden
sorbic acid can be synthesized through various methods:
Condensation of Malonic Acid and Crotonaldehyde: This traditional route involves the reaction of malonic acid with crotonaldehyde.
Nickel-Catalyzed Reaction: Another method involves a nickel-catalyzed reaction of allyl chloride, acetylene, and carbon monoxide.
Industrial Production: The commercial production of hexa-2,4-dienoic acid typically involves the reaction of crotonaldehyde with ketene.
Analyse Chemischer Reaktionen
sorbic acid undergoes various chemical reactions:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into different saturated compounds.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents include potassium permanganate for oxidation and hydrogen gas for reduction.
Wissenschaftliche Forschungsanwendungen
sorbic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Its antimicrobial properties make it useful in biological studies, particularly in inhibiting the growth of mold, yeast, and fungi.
Medicine: It is studied for its potential therapeutic effects and as a preservative in pharmaceutical formulations.
Industry: Widely used as a food preservative, it helps in extending the shelf life of various food products.
Wirkmechanismus
The antimicrobial action of hexa-2,4-dienoic acid is primarily due to its ability to disrupt the cell membranes of microorganisms. This disruption leads to the leakage of essential cellular components, ultimately causing cell death. The compound targets various pathways involved in cell membrane integrity and function .
Vergleich Mit ähnlichen Verbindungen
sorbic acid is unique due to its high antimicrobial activity and stability. Similar compounds include:
Benzoic Acid: Another common food preservative, but less effective at higher pH levels.
Propionic Acid: Used as a preservative, particularly in baked goods, but has a different mechanism of action.
Acetic Acid: Commonly used in vinegar, it has antimicrobial properties but is less effective than hexa-2,4-dienoic acid.
Eigenschaften
Molekularformel |
C6H8O2 |
|---|---|
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
hexa-2,4-dienoic acid |
InChI |
InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8) |
InChI-Schlüssel |
WSWCOQWTEOXDQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


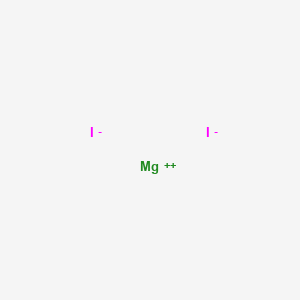
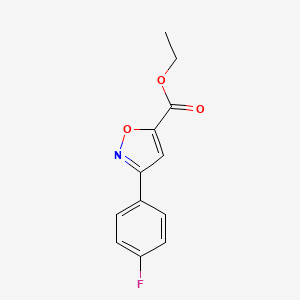
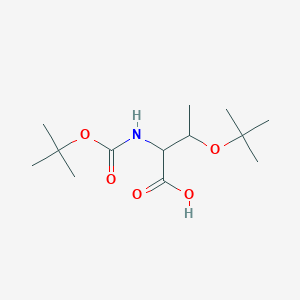
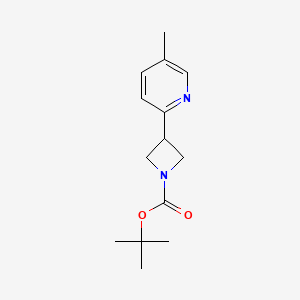
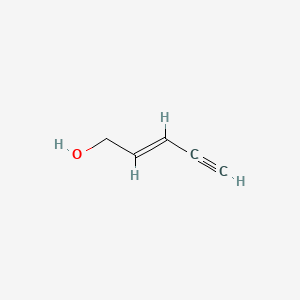
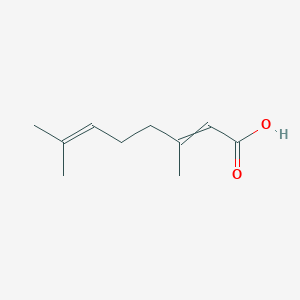
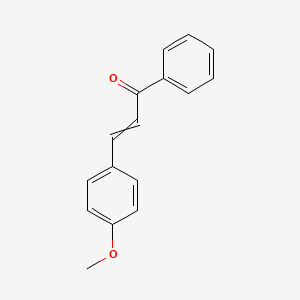
![2-Chlorothiazolo[4,5-b]pyridine hydrochloride](/img/structure/B8816355.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide](/img/structure/B8816369.png)
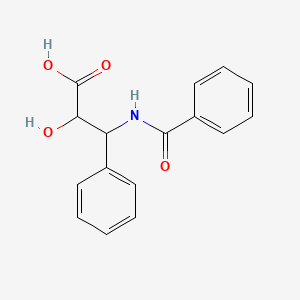
![Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B8816392.png)
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B8816393.png)
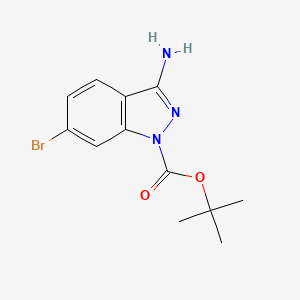
![2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B8816402.png)
